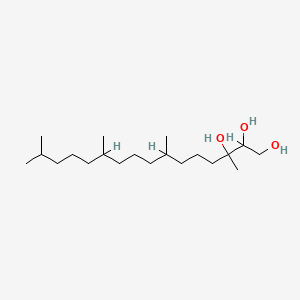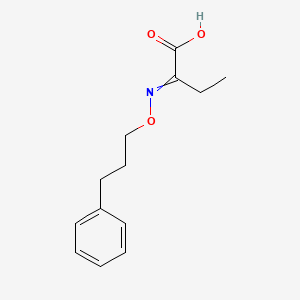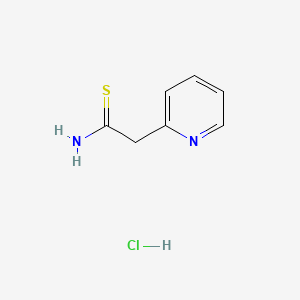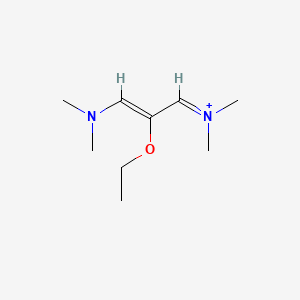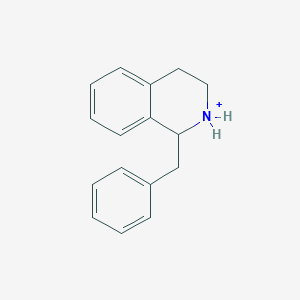
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium is the conjugate acid of 1-benzyl-1,2,3,4-tetrahydroisoquinoline arising from protonation of the amino group; major species at pH 7.3. It is a conjugate acid of a (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
Parkinsonism and Neurological Studies
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been extensively studied for its neurological implications, particularly in Parkinson's disease research. It has been identified as an endogenous amine in both mouse brain and Parkinsonian cerebrospinal fluid (CSF). Studies have found that the level of 1BnTIQ is significantly higher in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Additionally, 1BnTIQ has been shown to induce behavior abnormalities in mice, similar to those observed in Parkinson's disease, suggesting a potential link between 1BnTIQ and the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Ohta, 2005).
Another study indicated that chronic administration of 1BnTIQ induces Parkinsonism-like motor symptoms in primates, further corroborating its potential role in Parkinsonian pathophysiology (Kotake et al., 1996).
Furthermore, studies have also explored the uptake of 1BnTIQ by the dopamine transporter and its activity in inducing Parkinsonism. It was observed that certain derivatives of 1BnTIQ, when administered chronically, induced Parkinsonism in mice, highlighting the compound's potential role in dopaminergic neuron impairment and its relevance in studying neurodegenerative diseases like Parkinson’s (Kawai et al., 1998).
Blood-Brain Barrier Permeability
The compound's ability to cross the blood-brain barrier (BBB) has been a subject of investigation, especially in relation to its neurotoxic potential. A study demonstrated that 1BnTIQ, when administered intraperitoneally, appeared dose-dependently in brain extracellular fluid, reaching a maximum concentration after about 40 minutes. This implies that 1BnTIQ can cross the BBB and potentially exert effects on the central nervous system, an important factor considering its implications in neurological disorders (Song et al., 2006).
Cardiovascular Applications
1BnTIQ and its derivatives have also been studied for potential cardiovascular applications. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives showed significant bradycardic activities, indicating potential use in treating conditions involving abnormal heart rates. The structure-activity relationship studies revealed that specific structural features of these derivatives are crucial for their cardiovascular activity (Kakefuda et al., 2003).
Neurochemistry and Dopamine Interaction
1BnTIQ's interaction with dopamine and its transporters has been a vital area of study. Research indicates that 1BnTIQ does not affect the density of dopamine transporters on dopaminergic neurons, providing insights into its mechanism of action and its potential impact on neurochemical pathways related to dopamine (Ishiwata et al., 2003). Moreover, studies have explored how 1BnTIQ affects dopamine storage and catabolism, contributing to our understanding of its neurotoxic and neuroprotective properties (Antkiewicz‐Michaluk et al., 2001).
特性
製品名 |
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium |
|---|---|
分子式 |
C16H18N+ |
分子量 |
224.32 g/mol |
IUPAC名 |
1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2/p+1 |
InChIキー |
YRYCIFUZSUMAAY-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]C(C2=CC=CC=C21)CC3=CC=CC=C3 |
正規SMILES |
C1C[NH2+]C(C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



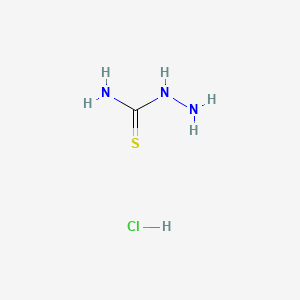
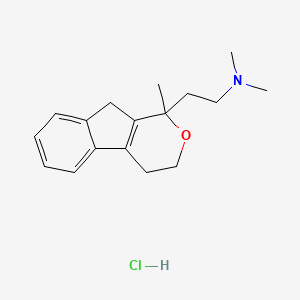
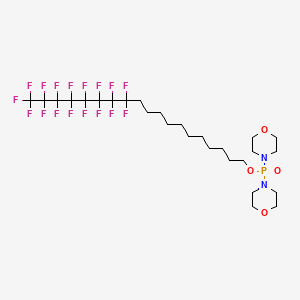

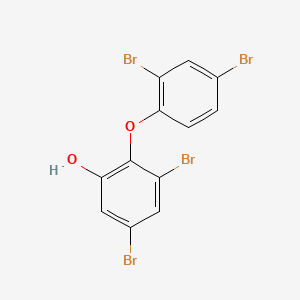
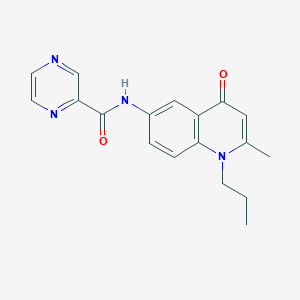
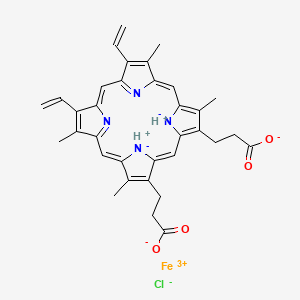
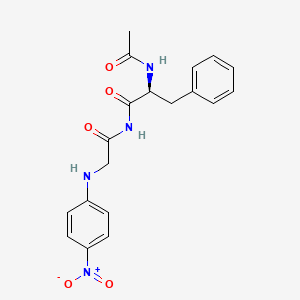
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)

